trans-2-Hydrazinocyclohexanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

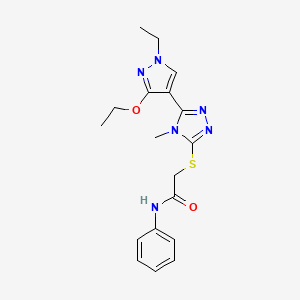

“trans-2-Hydrazinocyclohexanol hydrochloride” is a chemical compound with the CAS Number: 6611-66-1 . It has a molecular weight of 166.65 and its IUPAC name is (1R,2R)-2-hydrazinylcyclohexan-1-ol hydrochloride . It is a solid substance stored at room temperature .

Molecular Structure Analysis

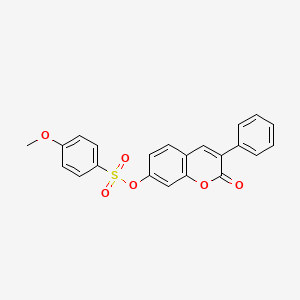

The molecular structure of “trans-2-Hydrazinocyclohexanol hydrochloride” is represented by the InChI code: 1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1 . It contains a total of 23 bonds, including 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

“trans-2-Hydrazinocyclohexanol hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 166.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Reaction with Thionyl Chloride

Research on trans-2-Acylaminocyclanols, including trans-2-Acetamidocyclohexanol, reveals its conversion to D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride upon reaction with thionyl chloride. This transformation is significant for synthesizing cis-2-aminocyclohexanol derivatives, showcasing the precursor's versatility in organic synthesis and potential pharmaceutical applications (Bannard, Gibson, & Parkkari, 1971).

Oxidation Processes

The compound is involved in the oxidation processes to synthesize 2,2,5,5-tetrachloro-1,6-hexanedioic acid, indicating its importance in the preparation of industrially relevant chemicals. Starting from trans-1,2-cyclohexanediol, it undergoes quantitative conversion in a series of steps, showcasing the role of trans-2-Hydrazinocyclohexanol hydrochloride derivatives in complex chemical syntheses (Buyck et al., 2010).

Enzymatic Hydrolysis

The enzymatic hydrolysis of trans-3-bromo-1,2-epoxycyclohexane, yielding products including 2,3-epoxycyclohexanol, highlights the compound's relevance in understanding enzymatic reaction mechanisms. This research provides insight into the general base catalysis of enzymatic epoxide hydration, contributing to the fundamental understanding of enzyme action on cyclohexanol derivatives (Bellucci et al., 1981).

Catalytic Deactivation Studies

Studies on the liquid phase hydrodechlorination over supported Pd catalysts, utilizing cyclohexanone derivatives, shed light on catalyst deactivation mechanisms. Such research is crucial for optimizing industrial processes involving cyclohexanol derivatives, enhancing efficiency and sustainability (Yuan & Keane, 2003).

Propiedades

IUPAC Name |

(1R,2R)-2-hydrazinylcyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPQZDZXPXYHRL-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Hydrazinocyclohexanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)

![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)

![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)

![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)